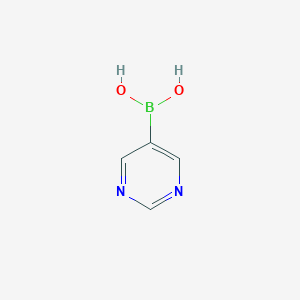
2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, also known as 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid, is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gout Management
3-Hydroxyfebuxostat: is primarily known for its effectiveness in gout management . It operates as a selective inhibitor of xanthine oxidase, which is crucial in reducing uric acid production. This makes it particularly effective in lowering uric acid levels, providing relief from gout symptoms, and supporting long-term control of the condition, especially for patients who are intolerant to allopurinol .
Cardiovascular Health
Recent studies have highlighted 3-Hydroxyfebuxostat’s cardiovascular safety profile. It has been shown to have a minimal impact on cardiovascular events, which is significant given the concerns surrounding some gout medications and their effects on heart health .
Renal and Hepatic Effects
The compound has potential nephroprotective effects and may help in preventing kidney stones, which is noteworthy for gout patients with renal concerns. Additionally, it exhibits minimal hepatotoxicity, making it suitable for patients with liver comorbidities .
Musculoskeletal Applications
Beyond its primary use in gout, 3-Hydroxyfebuxostat has anti-inflammatory properties that suggest applications in other musculoskeletal conditions. This could include diseases like rheumatoid arthritis, where inflammation plays a significant role .
Metabolic Syndrome
The anti-inflammatory and antioxidative properties of 3-Hydroxyfebuxostat also point to its potential use in treating aspects of metabolic syndrome. This syndrome encompasses a range of conditions like hypertension, insulin resistance, and obesity, which are associated with increased inflammation .
Neurological Disorders
Emerging research explores the role of 3-Hydroxyfebuxostat in neurological health. Its antioxidative properties may offer therapeutic benefits in neurodegenerative diseases where oxidative stress is a contributing factor .
Cancer Therapy
There is ongoing research into the application of 3-Hydroxyfebuxostat in cancer therapy. Its ability to modulate inflammation and oxidative stress presents a promising avenue for adjunctive treatment in certain types of cancer .
Drug Bioavailability Enhancement
3-Hydroxyfebuxostat: has been identified as a strong inhibitor of the ABCG2 transporter, which can affect the bioavailability of substrate drugs. This leads to a proposed new application known as febuxostat-boosted therapy , potentially enhancing the effectiveness of other drugs .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 3-Hydroxyfebuxostat, is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
3-Hydroxyfebuxostat acts as an inhibitor of xanthine oxidase . By binding to this enzyme, it prevents the conversion of hypoxanthine and xanthine to uric acid . This inhibition results in a decrease in the production of uric acid, thereby reducing its concentration in the body .
Biochemical Pathways
The action of 3-Hydroxyfebuxostat primarily affects the purine degradation pathway . By inhibiting xanthine oxidase, it disrupts the final steps of purine degradation, leading to a decrease in uric acid production . The downstream effect of this is a reduction in the risk of conditions associated with high uric acid levels, such as gout and kidney stones .
Result of Action
The primary molecular effect of 3-Hydroxyfebuxostat’s action is the reduction of uric acid production in the body . This leads to a decrease in the concentration of uric acid in the body, which can help to reduce the risk of conditions such as gout or kidney stone formation .
Eigenschaften
IUPAC Name |
2-[3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-9(7-19)8-22-13-4-3-11(5-12(13)6-17)15-18-10(2)14(23-15)16(20)21/h3-5,9,19H,7-8H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPODSLPQWIIKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)CO)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid | |
CAS RN |
887945-96-2 |
Source


|
| Record name | 3-Hydroxyfebuxostat, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887945962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYFEBUXOSTAT, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUZ34W2CFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














